

Benchmarking IACS-8803: A Comparative Guide to Cyclic Dinucleotide STING Agonists

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Compound of Interest

Compound Name: IACS-8803 diammonium

Cat. No.: B10828420

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel STING (Stimulator of Interferon Genes) agonist IACS-8803 against other key cyclic dinucleotide analogs. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying biological pathways to support informed decisions in immuno-oncology research.

IACS-8803 is a highly potent synthetic cyclic dinucleotide (CDN) STING agonist that has demonstrated robust systemic anti-tumor efficacy in preclinical models.^{[1][2][3]} Its unique structural modifications, including a 2',3'-thiophosphate linkage, enhance its stability and affinity for the STING protein, leading to superior activation of the innate immune system compared to earlier CDN analogs.^[1] This guide benchmarks IACS-8803 against its close analog IACS-8779, the clinical benchmark compound ADU-S100 (also known as ML-RR-S2-CDA), and the natural STING ligand 2',3'-cGAMP.

Data Presentation: In Vitro Potency and In Vivo Efficacy

The following tables summarize the comparative performance of IACS-8803 and other CDN analogs in key in vitro and in vivo assays.

Table 1: In Vitro STING Activation in THP-1 Human Monocytic Reporter Cells

Compound	EC50 (µg/mL) for IRF3 Activation	Relative Potency vs. ADU-S100
IACS-8803	0.28	~12-175x higher
IACS-8779	Comparable to ADU-S100	~1x
ADU-S100 (2',3'-RR-S2-CDA)	~3.03 - 50	1x
2',3'-cGAMP	Less potent than ADU-S100	<1x

Data compiled from multiple sources. The EC50 for IACS-8803 in human cell lines is reported as 0.28 µg/mL.[4] IACS-8779 was found to have comparable activity to the clinical benchmark 2',3'-RR-S2-CDA (ADU-S100).[1] The two 2'-F analogs, including IACS-8803, showed superior activity to the 2',3'-RR-S2-CDA benchmark.[1] The EC50 of IACS-8803 was 12–175X lower than other benchmark compounds.[4]

Table 2: In Vivo Anti-Tumor Efficacy in a Bilateral B16-OVA Melanoma Model

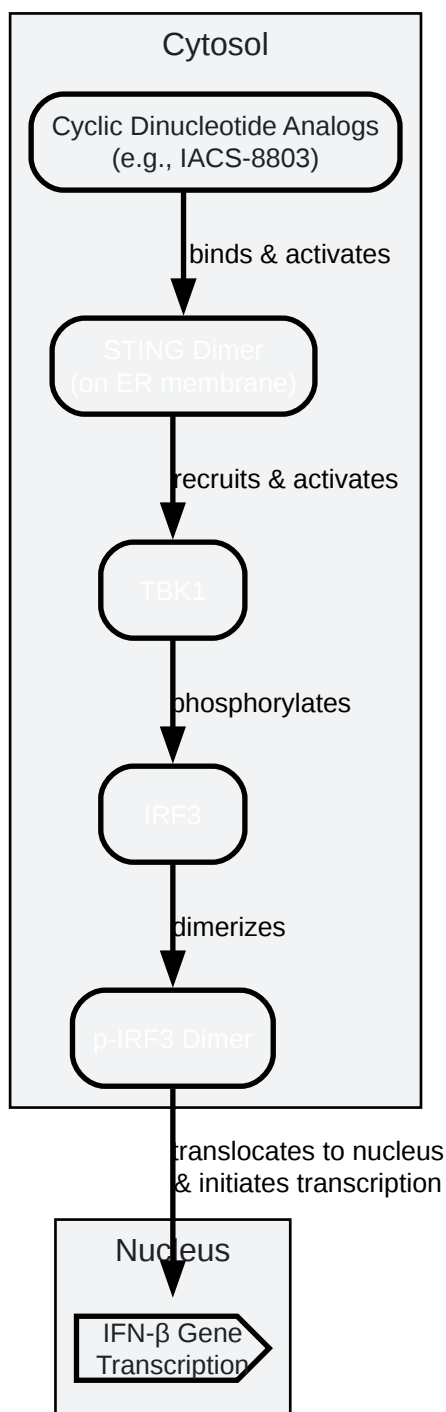
Treatment Group (10 µg, intratumoral)	Effect on Injected Tumor	Effect on Contralateral (Uninjected) Tumor	Complete Tumor Regression (Both Tumors)
IACS-8803	Comparable to other CDNs	Superior regression	Higher incidence
IACS-8779	Comparable to other CDNs	Superior regression	Higher incidence
ADU-S100 (2',3'-RR-S2-CDA)	Tumor growth inhibition	Less effective than IACS-8803/8779	Lower incidence
2',3'-cGAMP	Tumor growth inhibition	Less effective than IACS-8803/8779	Lower incidence

Results are based on studies where compounds were administered intratumorally into one of two established tumors. The effect on the untreated contralateral tumor is a measure of the systemic anti-tumor immune response.[1]

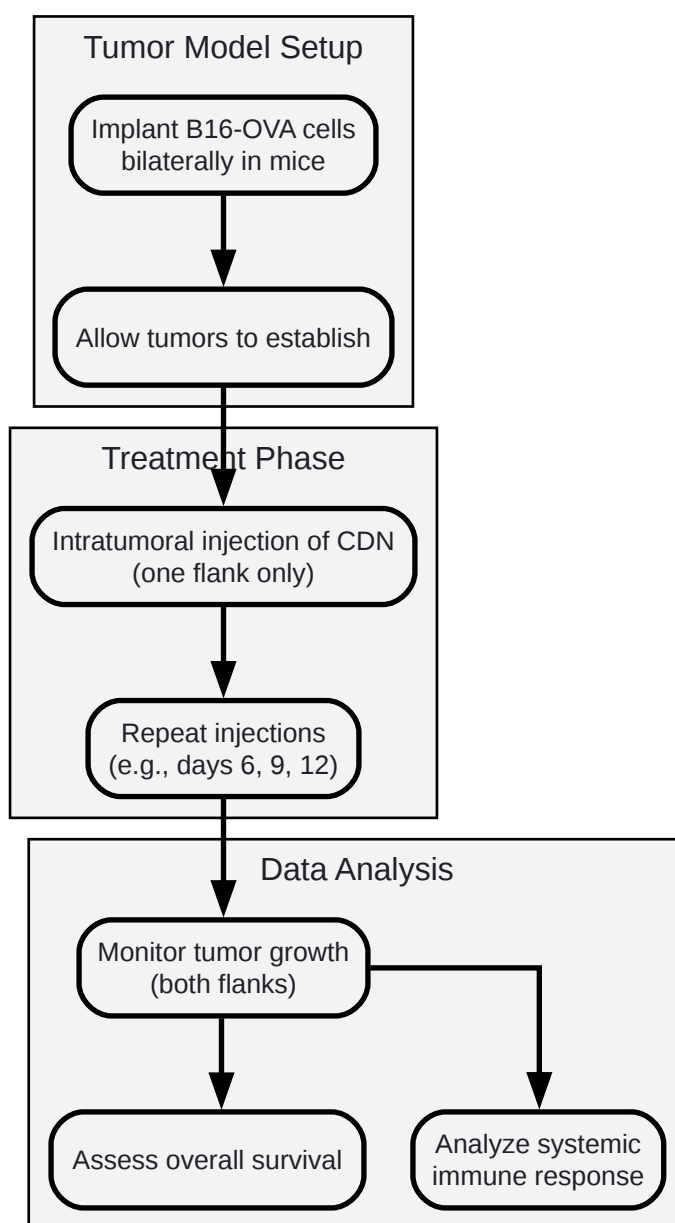
Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the experimental basis for the data presented, the following diagrams illustrate the STING signaling pathway and a typical experimental workflow.

STING Signaling Pathway



In Vivo Efficacy Workflow: Bilateral B16-OVA Model



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References

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